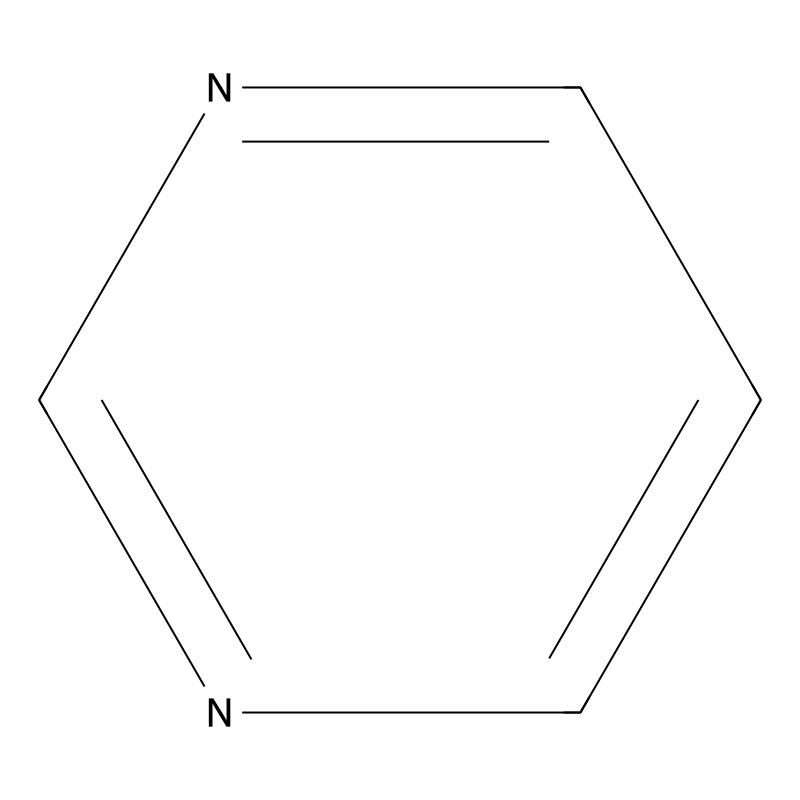

Pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Building Blocks of Nucleic Acids

Pyrimidine serves as a crucial component of nucleic acids, the molecules that store and transmit genetic information. Cytosine and thymine, two essential pyrimidine derivatives, are paired with guanine and adenine (purines) to form the base pairs of DNA and RNA, respectively . Understanding the structure and function of pyrimidines within these nucleic acids is vital for deciphering genetic processes and developing therapies for genetic diseases.

Drug Discovery and Development

The diverse biological activity of pyrimidine derivatives makes them attractive candidates for drug discovery. Researchers can modify the pyrimidine structure to create novel compounds with specific therapeutic properties. Pyrimidine derivatives have been shown to possess a wide range of activities, including:

- Antiviral: Certain pyrimidine analogs exhibit antiviral properties, such as Zidovudine, a medication used to treat HIV infection .

- Anticancer: Research suggests that pyrimidine derivatives may have potential in cancer treatment by targeting specific pathways involved in cell growth and proliferation .

- Antibacterial and Antifungal: Some pyrimidine derivatives have demonstrated antibacterial and antifungal activity, offering possibilities for developing new antibiotics and antifungals .

These are just a few examples, and researchers continue to explore the potential of pyrimidine derivatives in various therapeutic areas.

Materials Science Applications

Beyond its biological applications, pyrimidine can also be used in materials science. For instance, pyrimidine-based molecules can be designed to act as fluorescent sensors for detecting specific metal ions like zinc . Additionally, pyrimidine derivatives can possess interesting electrochemiluminescent properties, making them potentially useful in organic light-emitting diodes (OLEDs) .

Pyrimidine is a six-membered heterocyclic aromatic compound characterized by the presence of two nitrogen atoms at positions 1 and 3 in the ring structure. Its molecular formula is , and it exhibits properties similar to other aromatic compounds like benzene and pyridine. Pyrimidine is a colorless liquid that is soluble in water, alcohol, and ether. The compound serves as a fundamental building block in the synthesis of various biologically significant molecules, including nucleotides and nucleic acids.

- Electrophilic Substitution: Electrophilic substitution reactions are less favorable compared to pyridine due to the decreased basicity of pyrimidine. The 5-position is the most reactive site for electrophilic substitution, allowing for nitration, halogenation, and formylation .

- Nucleophilic Substitution: Nucleophilic aromatic substitution is facilitated in pyrimidines, particularly when substituents are present at the 2- or 4-positions .

- Oxidation: Pyrimidine can undergo oxidation reactions, such as mono-N-oxidation with peracids .

- Dimroth Rearrangement: This rearrangement can lead to addition and ring cleavage reactions rather than substitutions due to reduced resonance stabilization .

Pyrimidine and its derivatives play crucial roles in biological systems. They are integral components of nucleotides—specifically thymine, cytosine, and uracil—which are essential for DNA and RNA synthesis. Pyrimidine derivatives exhibit various biological activities, including:

- Antiviral Properties: Some pyrimidine derivatives have been developed as antiviral agents targeting viral polymerases.

- Anticancer Activity: Certain compounds containing pyrimidine structures have shown promise in cancer treatment by inhibiting specific enzymes involved in cell proliferation.

- Antimicrobial Effects: Pyrimidines have also been investigated for their potential antimicrobial properties against various pathogens .

The synthesis of pyrimidine can be achieved through several methods:

- Cyclization of β-Dicarbonyl Compounds: This method involves reacting β-dicarbonyl compounds with amidines or guanidines to yield substituted pyrimidines .

- Biginelli Reaction: A multi-component reaction that allows for the formation of pyrimidines from aldehydes, urea, and β-ketoesters .

- Hantzsch Synthesis: Involves the condensation of α-halo carbonyl compounds with thioamides or thiourea .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing pyrimidine derivatives from various substrates .

Pyrimidine has diverse applications across multiple fields:

- Pharmaceuticals: Used as a scaffold in drug design for developing antiviral, anticancer, and anti-inflammatory agents.

- Agriculture: Certain pyrimidine derivatives serve as herbicides and fungicides.

- Material Science: Pyrimidines are utilized in the development of polymers and dyes due to their unique electronic properties .

Studies on the interactions of pyrimidine with various biological targets have revealed insights into its mechanism of action:

- Enzyme Inhibition: Research indicates that certain pyrimidine derivatives can inhibit enzymes such as thymidylate synthase, which is vital for DNA synthesis.

- Receptor Binding: Pyrimidines have been shown to interact with specific receptors in cellular signaling pathways, influencing physiological responses .

Pyrimidine shares structural similarities with other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Nitrogen Positions | Unique Features |

|---|---|---|---|

| Pyridine | C5H5N | 1 | More basic than pyrimidine; better electrophilic substitution |

| Purine | C5H4N4 | 1, 3, 7 | Contains an additional fused imidazole ring; key component of DNA/RNA |

| Thiazole | C3H3NS | 1 | Contains sulfur; different reactivity patterns compared to nitrogen-containing rings |

| Imidazole | C3H4N2 | 1, 3 | Exhibits different basicity and reactivity; involved in enzyme catalysis |

Pyrimidine's unique positioning within this group stems from its dual nitrogen atoms that contribute to its distinct chemical reactivity and biological significance.

Fourier Transform Infrared Spectroscopic Characteristics

Pyrimidine exhibits distinct vibrational signatures that provide comprehensive structural information through infrared spectroscopy. High-resolution studies utilizing matrix isolation techniques at cryogenic temperatures have revealed precise vibrational frequencies for the monomeric species [3]. The spectroscopic signatures of pyrimidine are characterized by specific fundamental modes corresponding to different molecular motions within the heterocyclic framework.

Table 1. Fundamental Infrared Vibrational Frequencies of Pyrimidine (Argon Matrix, 10 K)

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Intensity |

|---|---|---|---|

| 3091.4 | ν(C5H9) | A₁ | 4.5 |

| 3057.4 | ν(C2H7) | A₁ | 4.0 |

| 3052.1 | ν(CH)ₐₛ | B₂ | 9.5 |

| 3041.0 | ν(CH)ₛ | A₁ | 17.0 |

| 1570.5 | ν(CC)ₐₛ (44.6%) + ν(NC)₁ₐₛ (27.2%) | B₂ | 75.4 |

| 1567.3 | ν(NC)₂ₛ (45.1%) + δ(CH)ₛ (22.8%) | A₁ | 41.5 |

| 1464.8 | δ(C2H7) (33.4%) + δ(C5H9) (23.2%) | B₂ | 15.2 |

| 1400.6 | δ(CH)ₛ (47.1%) + ν(NC)₁ₛ (30.6%) | A₁ | 72.5 |

| 1374.0 | δ(C2H7) (46.4%) + δ(CH)ₐₛ (44.5%) | B₂ | 0.3 |

| 1223.2 | ν(NC)₁ₐₛ (55.2%) + δ(CH)ₐₛ (30.0%) | B₂ | 11.4 |

| 1156.8 | ν(NC)₂ₐₛ (60.4%) + ν(CC)ₐₛ (21.1%) | B₂ | 4.7 |

| 1138.2 | ν(NC)₁ₛ (33.5%) + δ ring 1 (24.1%) | A₁ | 1.7 |

| 1073.9 | δ(C5H9) (44.4%) + ν(NC)₂ₐₛ (22.9%) | B₂ | 3.5 |

| 1070.7 | ν(CC)ₛ (46.8%) + δ ring 1 (38.2%) | A₁ | 4.1 |

| 989.5 | δ ring 1 (37.3%) + ν(NC)₁ₛ (24.5%) | A₁ | 4.1 |

| 803.1 | τ ring 1 (39.5%) + γ(C5H9) (35.7%) | B₁ | 8.2 |

| 719.2 | τ ring 1 (75.6%) + γ(C5H9) (13.6%) | B₁ | 49.4 |

| 677.7 | δ ring 2 (89.8%) | A₁ | 2.9 |

| 620.9 | δ ring 3 (92.5%) | B₂ | 13.1 |

ν = stretching, δ = bending, τ = torsion, γ = out-of-plane bending; s = symmetric, as = antisymmetric

The carbon-hydrogen stretching region spans 3000-3100 cm⁻¹, with the highest frequency band at 3091.4 cm⁻¹ corresponding to the C5-H stretch [3]. The characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest prominently in the 1550-1580 cm⁻¹ region, with the most intense absorption at 1570.5 cm⁻¹ [3]. Ring deformation modes occur at lower frequencies, particularly the fundamental ring breathing mode at 677.7 cm⁻¹ [3].

The vibrational analysis demonstrates the aromatic character of pyrimidine through the distribution of ring modes and the coupling between different vibrational coordinates [3]. The extensive delocalization of electrons within the π-system is evidenced by the mixed character of many vibrational modes, particularly those involving both carbon-carbon and carbon-nitrogen coordinates [3].

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides precise information about the electronic environment of carbon and hydrogen nuclei within the pyrimidine structure. The ¹³C nuclear magnetic resonance chemical shifts reveal the electronic distribution across the heterocyclic framework [4].

Table 2. Carbon-13 Nuclear Magnetic Resonance Chemical Shifts of Pyrimidine

| Carbon Position | Chemical Shift (δ ppm) | Electronic Environment |

|---|---|---|

| C2 | 150 | Deshielded by two adjacent nitrogen atoms |

| C3 | 124 | Aromatic carbon adjacent to nitrogen |

| C4 | 136 | Aromatic carbon with moderate deshielding |

The chemical shift pattern reflects the influence of the electronegative nitrogen atoms on the carbon framework [4]. The C2 carbon, positioned between the two nitrogen atoms, experiences the most significant deshielding effect, resulting in the most downfield chemical shift at 150 ppm [4]. This pronounced deshielding arises from the combined inductive effect of both nitrogen atoms and the anisotropic effect of the aromatic π-system [4].

The C3 carbon atoms, adjacent to only one nitrogen atom, display intermediate chemical shifts at 124 ppm, while the C4 carbon exhibits a chemical shift of 136 ppm [4]. This pattern is consistent with the expected electronic distribution in the pyrimidine heterocycle, where the nitrogen atoms withdraw electron density from adjacent carbon atoms through both inductive and mesomeric effects [4].

Ultraviolet-Visible Spectroscopic Characteristics

The electronic absorption spectrum of pyrimidine in the ultraviolet region exhibits characteristic transitions that reflect the aromatic π-electron system and the lone pair electrons on the nitrogen atoms. Gas-phase ultraviolet absorption measurements reveal multiple electronic transitions spanning the wavelength range from 200 to 380 nanometers [5] [6].

Table 3. Electronic Transitions in Pyrimidine Ultraviolet Spectrum

| Wavelength Range (nm) | Energy Range (eV) | Transition Type | Characteristics |

|---|---|---|---|

| 200-290 | 4.3-6.2 | π → π* | Strong aromatic transitions |

| 290-380 | 3.3-4.3 | n → π* | Weak nitrogen lone pair transitions |

| Band I | 3.7-4.6 eV | π → π* | Vibrational progressions observed |

| Band II | 4.6-5.7 eV | π → π* | Minor energy shifts from substitution |

| Band III | 5.7-6.7 eV | π → π* | Larger energy variations |

| Band IV | 6.7-8.2 eV | π → π* | Strong absorption region |

The absorption spectrum consists of a broad continuum with low-intensity absorption bands throughout the 200-380 nanometer range [5] [6]. The electronic transitions at wavelengths greater than 290 nanometers exhibit non-negligible absorption coefficients on the order of 10⁻²⁰ cm² molecule⁻¹ [6].

Vacuum ultraviolet photoabsorption studies have identified a significant electronic transition at 3.85 eV, corresponding to the n → π* transition involving nitrogen lone pair electrons [7]. This transition exhibits vibrational progressions that provide insight into the excited state geometry [7]. Higher energy regions contain multiple overlapping π → π* transitions, with the strongest absorption occurring in the 6.7-8.2 eV range [8].

The spectroscopic data reveal the fundamental electronic structure of pyrimidine, with the nitrogen atoms significantly influencing both the ground state electron distribution and the excited state manifold [8] [7]. The presence of both π → π* and n → π* transitions is characteristic of nitrogen-containing aromatic heterocycles [7].

Thermodynamic Stability and Phase Behavior

Thermal Properties and Stability

Pyrimidine exhibits well-defined thermal characteristics that reflect its aromatic stability and intermolecular interactions. The compound demonstrates remarkable thermal stability owing to its aromatic electron delocalization and the planar ring structure [9] [10] [2].

Table 4. Fundamental Thermal Properties of Pyrimidine

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Melting Point | 20-22°C (293-295 K) | Standard conditions | [9] [10] [2] |

| Boiling Point | 123-124°C (396-397 K) | 760 mmHg | [9] [10] [2] |

| Density | 1.016 g/cm³ | 25°C | [9] [2] |

| Flash Point | 31.1°C | Standard conditions | [11] [10] |

| Vapor Pressure | 16.8 mmHg | 25°C | [11] [10] |

| Refractive Index | 1.503-1.504 | 20°C | [11] [10] |

The relatively low melting point of pyrimidine indicates moderate intermolecular forces, primarily consisting of dipole-dipole interactions and weak van der Waals forces [1] [2]. The aromatic character of the molecule contributes to its thermal stability, preventing decomposition under normal heating conditions [1].

Phase Behavior and Crystal Structure

Pyrimidine crystallizes in multiple polymorphic forms depending on crystallization conditions and temperature [12]. Structural studies have revealed complex phase behavior with at least two distinct crystalline phases identified experimentally [12].

The primary crystalline phase exhibits an orthorhombic crystal system with space group symmetry that accommodates multiple molecules per unit cell [12]. Temperature-dependent studies demonstrate phase transitions that involve subtle rearrangements in molecular packing rather than fundamental structural changes [12].

Crystal Structure Parameters:

- Crystal System: Orthorhombic

- Space Group: Variable with temperature

- Molecular Orientation: Planar aromatic rings

- Intermolecular Interactions: Dipole-dipole and π-π stacking

The phase behavior includes a temperature-dependent transition between different polymorphic forms, with the specific transition temperature dependent on pressure and purity conditions [12]. These phase changes reflect the delicate balance between different intermolecular interaction modes in the solid state [12].

Thermodynamic Functions

The thermodynamic properties of pyrimidine have been extensively characterized through calorimetric studies that provide fundamental data for understanding its energetic behavior [13] [14].

Table 5. Thermodynamic Data for Pyrimidine

| Thermodynamic Property | Value | Units | Temperature |

|---|---|---|---|

| Heat of Fusion | Variable with conditions | cal/mol | Melting point |

| Heat Capacity (Solid) | Temperature dependent | J/(mol·K) | 90-298 K range |

| Heat Capacity (Liquid) | 132.7 | J/(mol·K) | 25°C |

| Standard Entropy | Variable | J/(mol·K) | 298 K |

| Heat of Formation | Positive | kJ/mol | Standard conditions |

Calorimetric investigations demonstrate that pyrimidine possesses a positive heat of formation, indicating that the compound is thermodynamically less stable than its constituent elements in their standard states [14]. However, the aromatic stabilization energy contributes significantly to the overall stability of the molecule relative to hypothetical non-aromatic isomers [14].

The heat capacity exhibits typical temperature dependence for organic aromatic compounds, with contributions from vibrational, rotational, and electronic degrees of freedom [14]. Low-temperature calorimetric studies provide precise values for the entropy and heat capacity that are essential for thermodynamic calculations [14].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

Pyrimidine demonstrates exceptional water solubility characteristics that distinguish it from many other aromatic heterocycles. The compound exhibits complete miscibility with water at ambient temperature, a remarkable property that reflects its polar nature and hydrogen-bonding capability [15] [1].

Table 6. Solubility Parameters of Pyrimidine

| Solvent System | Solubility | Temperature | Characteristics |

|---|---|---|---|

| Water | Miscible | 25°C | Complete miscibility |

| Organic Solvents | Highly soluble | Ambient | Alcohols, ethers, aromatics |

| Polar Solvents | Excellent | Variable | Enhanced by hydrogen bonding |

| Nonpolar Solvents | Moderate | Ambient | Limited by polarity differences |

The extraordinary water solubility arises from the polar nature of the pyrimidine molecule, particularly the electron-rich nitrogen atoms that can form hydrogen bonds with water molecules [15]. The measured solubility reaches approximately 41 grams per liter at 20°C under standard conditions [15]. This high aqueous solubility results from favorable enthalpic interactions between pyrimidine and water molecules that overcome the entropic penalty of dissolution [15].

Partition Coefficient Determination

The partition coefficient of pyrimidine between aqueous and organic phases provides crucial information about its distribution behavior in biphasic systems. Experimental measurements reveal a negative logarithmic partition coefficient (log P = -0.33), indicating preferential partitioning into the aqueous phase [11] [10].

Table 7. Partition Coefficient Data for Pyrimidine

| Parameter | Value | System | Method |

|---|---|---|---|

| Log P (octanol/water) | -0.33 | Standard conditions | Experimental |

| Hydrophilicity Index | High | Aqueous systems | Calculated |

| Distribution Coefficient | Variable with pH | Buffered systems | pH dependent |

The negative log P value reflects the hydrophilic character of pyrimidine, consistent with its excellent water solubility [11] [10]. This hydrophilic behavior results from the electronegative nitrogen atoms and the overall molecular polarity that favors interaction with polar solvents over nonpolar phases [16].

Solvation Effects and Molecular Interactions

The solvation behavior of pyrimidine in different solvent systems reveals important information about intermolecular interactions and molecular recognition processes. Water solvation studies demonstrate that the nitrogen atoms serve as primary sites for hydrogen bond formation with water molecules [16].

Solvation Characteristics:

- Primary Solvation Sites: Nitrogen lone pairs

- Secondary Interactions: π-electron system interactions

- Solvent Effects: Stabilization through hydrogen bonding

- Environmental Sensitivity: Chemical shift variations in nuclear magnetic resonance

The solvation energy calculations using computational methods confirm that water molecules preferentially coordinate to the nitrogen atoms, forming bridge structures between electron-rich centers [16]. This solvation pattern explains the exceptional stability of pyrimidine in aqueous environments and its biological relevance [16].

Studies comparing isomeric pyrimidine derivatives demonstrate that the position of substituents relative to nitrogen atoms significantly influences solvation energies and partition coefficients [16]. These effects arise from the specific geometric requirements for optimal hydrogen bonding and the electronic distribution within the heterocyclic framework [16].

Pyrimidine biosynthesis in living organisms occurs through two distinct pathways: the de novo biosynthetic pathway and the salvage pathway. These pathways provide essential pyrimidine nucleotides required for deoxyribonucleic acid and ribonucleic acid synthesis, cellular metabolism, and various biochemical processes [1] [2] [3].

De Novo Pyrimidine Biosynthesis Enzymology

The de novo pyrimidine biosynthetic pathway represents the primary route for pyrimidine nucleotide synthesis from simple precursor molecules. Unlike purine biosynthesis, where the base is assembled directly on phosphoribosyl pyrophosphate, pyrimidine synthesis involves the complete formation of the pyrimidine ring before attachment to the ribose phosphate moiety [1] [4] [5].

Step 1: Carbamoyl Phosphate Formation

The pathway initiates with carbamoyl phosphate synthetase II (EC 6.3.5.5), which catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and adenosine triphosphate [2] [6] [7]. This cytosolic enzyme differs from carbamoyl phosphate synthetase I, which functions in the mitochondrial urea cycle [6]. The reaction proceeds through a three-step mechanism: (1) adenosine triphosphate phosphorylates bicarbonate to form carboxyphosphate, (2) glutamine is hydrolyzed to yield glutamate and ammonia, and (3) the ammonia attacks carboxyphosphate, followed by phosphorylation by a second adenosine triphosphate molecule to produce carbamoyl phosphate [6] [8].

Reaction: 2 ATP + L-glutamine + HCO₃⁻ + H₂O → 2 ADP + phosphate + L-glutamate + carbamoyl phosphate [7]

This enzyme serves as the rate-limiting step in pyrimidine biosynthesis and is subject to stringent allosteric regulation. It is inhibited by uridine triphosphate through negative feedback control and activated by adenosine triphosphate and phosphoribosyl pyrophosphate [2] [9] [7].

Step 2: Carbamoyl Aspartate Formation

Aspartate transcarbamoylase (EC 2.1.3.2) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate [10] [11]. This enzyme represents the first committed step in pyrimidine biosynthesis in prokaryotes and exhibits remarkable allosteric properties [10] [12].

Reaction: Carbamoyl phosphate + L-aspartate → N-carbamoyl-L-aspartate + phosphate [10]

The enzyme exists in two conformational states: a low-activity "tense" T-state and a high-activity "relaxed" R-state [10] [13]. Cytidine triphosphate binding to regulatory subunits stabilizes the T-state (inhibition), while adenosine triphosphate binding promotes the R-state (activation) [10] [11]. The catalytic mechanism involves ordered substrate binding, with carbamoyl phosphate binding first, followed by aspartate [11].

Step 3: Dihydroorotate Formation

Dihydroorotase (EC 3.5.2.3) catalyzes the reversible cyclization of carbamoyl aspartate to form dihydroorotate [14] [15] [16]. This zinc metalloenzyme utilizes a binuclear zinc center for catalysis [14] [17].

Reaction: N-carbamoyl-L-aspartate → L-dihydroorotate + H₂O [14]

The mechanism involves a hydroxide bridge between two zinc ions that functions as the nucleophile during ring closure. Aspartic acid-250 acts as a general acid-base catalyst, shuttling protons during the reaction [17] [18]. Critical active site residues include Arginine-20, Asparagine-44, and Histidine-254, which are essential for substrate recognition and binding [17].

Step 4: Orotate Formation

Dihydroorotate dehydrogenase (EC 1.3.5.2) catalyzes the oxidation of dihydroorotate to orotate, representing the only redox reaction in the pyrimidine pathway [19] [20]. Two classes exist: Class 1 enzymes (found in bacteria and fungi) use fumarate or nicotinamide adenine dinucleotide as electron acceptors, while Class 2 enzymes (found in eukaryotes) use ubiquinone [20] [21].

Reaction: (S)-dihydroorotate + ubiquinone → orotate + ubiquinol [20]

Class 2 dihydroorotate dehydrogenase is a mitochondrial membrane-bound enzyme containing flavin mononucleotide as a cofactor [22] [23]. The mechanism involves a stepwise process: first, proton abstraction from C5 of dihydroorotate, followed by hydride transfer from C6 to the flavin mononucleotide cofactor [24]. This enzyme is the target for immunosuppressive drugs such as leflunomide and teriflunomide [19].

Step 5: Orotidine Monophosphate Formation

Orotate phosphoribosyltransferase (EC 2.4.2.10) catalyzes the transfer of the phosphoribosyl group from phosphoribosyl pyrophosphate to orotate, forming orotidine 5'-monophosphate [25] [26].

Reaction: Orotate + phosphoribosyl pyrophosphate → orotidine 5'-monophosphate + pyrophosphate [25]

The enzyme employs an SN1-type mechanism with oxocarbonium-like transition states [26]. The reaction involves magnesium coordination and is characterized by burst kinetics, with rapid phosphoribosyl transfer followed by slow product release [25]. A flexible loop region protects the active site during catalysis [26].

Step 6: Uridine Monophosphate Formation

Orotidine 5'-monophosphate decarboxylase (EC 4.1.1.23) catalyzes the final step, converting orotidine 5'-monophosphate to uridine monophosphate through decarboxylation [1] [22].

Reaction: Orotidine 5'-monophosphate → UMP + CO₂ [1]

This enzyme achieves remarkable rate enhancement (10¹⁷-fold) through stabilization of a vinyl carbanion intermediate [22]. Key catalytic residues include lysine and aspartate residues that facilitate the elimination of carbon dioxide [22].

Subsequent Conversions

Uridine monophosphate serves as the precursor for all other pyrimidine nucleotides. Sequential phosphorylation by nucleoside monophosphate kinase and nucleoside diphosphate kinase produces uridine triphosphate [27] [22]. Cytidine triphosphate synthase (EC 6.3.4.2) converts uridine triphosphate to cytidine triphosphate using glutamine as the amino donor [27] [22].

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactors | Regulation |

|---|---|---|---|---|---|

| CPS II | EC 6.3.5.5 | Glutamine, HCO₃⁻, ATP | Carbamoyl phosphate | Mg²⁺ | Inhibited by UTP; Activated by ATP, PRPP |

| ATCase | EC 2.1.3.2 | Carbamoyl phosphate, Aspartate | Carbamoyl aspartate | None | Inhibited by CTP; Activated by ATP |

| DHOase | EC 3.5.2.3 | Carbamoyl aspartate | Dihydroorotate | Zn²⁺ (binuclear) | Product inhibition |

| DHODH | EC 1.3.5.2 | Dihydroorotate | Orotate | FMN, Ubiquinone | Inhibited by leflunomide |

| OPRT | EC 2.4.2.10 | Orotate, PRPP | OMP | Mg²⁺ | Product inhibition |

| ODC | EC 4.1.1.23 | OMP | UMP | None | Feedback inhibition |

Salvage Pathway Mechanisms

The pyrimidine salvage pathway provides an alternative, energy-efficient route for pyrimidine nucleotide synthesis by recycling preformed pyrimidine bases and nucleosides [28] [29] [30]. This pathway is particularly important in tissues with limited de novo synthetic capacity and during periods of rapid cell division [28] [31].

Nucleoside Phosphorylases

Uridine phosphorylase (EC 2.4.2.3) and thymidine phosphorylase (EC 2.4.2.4) catalyze the reversible phosphorolytic cleavage of pyrimidine nucleosides [32] [33] [34]. These enzymes convert nucleosides to their respective bases and ribose-1-phosphate or deoxyribose-1-phosphate [32] [35].

Reactions:

- Uridine + phosphate ⇌ uracil + ribose-1-phosphate [32]

- Thymidine + phosphate ⇌ thymine + deoxyribose-1-phosphate [32]

Uridine phosphorylase accepts both uridine and thymidine in lower organisms, while higher organisms possess substrate-specific enzymes [32] [33]. The catalytic mechanism involves a "push-pull" model where nucleoside binding induces conformational changes that facilitate phosphorolysis [34]. Key catalytic residues include histidine, arginine, and asparagine residues in the active site [32] [34].

Thymidine phosphorylase exhibits strict specificity for thymidine and plays roles beyond nucleotide metabolism, including angiogenesis promotion [33]. The enzyme undergoes significant conformational changes upon substrate binding, transitioning from an open to a closed active site configuration [33].

Nucleoside Kinases

Uridine-cytidine kinase (EC 2.7.1.48) phosphorylates both uridine and cytidine to their respective monophosphate forms using adenosine triphosphate as the phosphate donor [36] [37]. This enzyme represents the first step in pyrimidine nucleoside salvage [36].

Reactions:

The enzyme exhibits feedback inhibition by uridine triphosphate and cytidine triphosphate, providing homeostatic regulation between anabolism and catabolism [36]. Structural studies reveal that the enzyme possesses distinct binding sites for uridine and cytidine, with catalytic efficiency values of 1.2 × 10⁴ s⁻¹M⁻¹ for uridine and 0.7 × 10⁴ s⁻¹M⁻¹ for cytidine [37].

Thymidine kinases exist as two distinct forms: cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) [38] [39]. Both enzymes phosphorylate thymidine to thymidine monophosphate but exhibit different regulatory patterns [38].

Reaction: Thymidine + ATP → dTMP + ADP [38]

Thymidine kinase 1 is cell cycle-dependent, with maximal activity during S-phase, while thymidine kinase 2 is constitutively expressed [38] [39]. These enzymes are crucial for maintaining genomic integrity in both nuclear and organellar compartments [38].

Deoxycytidine Kinase

Deoxycytidine kinase (EC 2.7.1.74) phosphorylates deoxycytidine and other deoxynucleosides, contributing to both nuclear and mitochondrial deoxyribonucleic acid synthesis [38]. This enzyme exhibits cell cycle-dependent regulation and broad substrate specificity [38].

Cytidine Deaminase

Cytidine deaminase (EC 3.5.4.5) catalyzes the hydrolytic deamination of cytidine to uridine, effectively channeling cytidine into the uridine salvage pathway [30] [40]. This zinc-dependent enzyme plays a crucial role in pyrimidine interconversion [30].

Reaction: Cytidine + H₂O → Uridine + NH₃ [30]

The enzyme exhibits substrate specificity for cytidine and certain analogs, making it important for the metabolism of pyrimidine-based therapeutic agents [30].

| Enzyme | EC Number | Substrate(s) | Product(s) | Physiological Role |

|---|---|---|---|---|

| Uridine phosphorylase | EC 2.4.2.3 | Uridine, Phosphate | Uracil, Ribose-1-P | Nucleoside catabolism/anabolism |

| Thymidine phosphorylase | EC 2.4.2.4 | Thymidine, Phosphate | Thymine, dRibose-1-P | Nucleoside catabolism/angiogenesis |

| Uridine-cytidine kinase | EC 2.7.1.48 | Uridine/Cytidine, ATP | UMP/CMP, ADP | Pyrimidine salvage |

| Thymidine kinase 1 | EC 2.7.1.21 | Thymidine, ATP | dTMP, ADP | Cytosolic deoxyribonucleic acid synthesis |

| Thymidine kinase 2 | EC 2.7.1.21 | Thymidine, ATP | dTMP, ADP | Mitochondrial deoxyribonucleic acid synthesis |

| Cytidine deaminase | EC 3.5.4.5 | Cytidine | Uridine, NH₃ | Pyrimidine interconversion |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.40

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H226 (98.28%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (22.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Flammable;Corrosive

Other CAS

289-95-2

Wikipedia

Sucralose